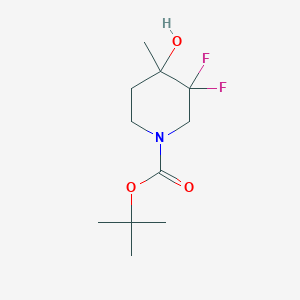

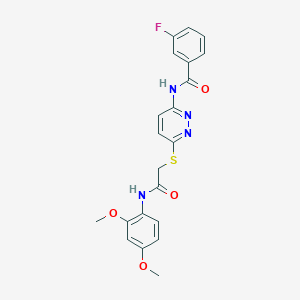

![molecular formula C23H25N3O3 B2495236 N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251550-56-7](/img/structure/B2495236.png)

N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is part of a class of chemicals with notable significance in medicinal chemistry due to their diverse biological activities. Its structure suggests potential interactions with various biological targets, making it an interesting subject for further research.

Synthesis Analysis

The synthesis of this compound and its derivatives often begins with the formation of a common intermediate, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, followed by its reaction with specific thiones or thiols to introduce various substituents that affect its biological activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another approach involves the base-promoted cyclization of N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides under mild conditions, demonstrating a facile route to functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones (Nandini, Asthana, Gupta, Singh, & Singh, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods, including IR, NMR, and Mass spectra. These techniques help elucidate the compound's framework and the positioning of its functional groups, which are crucial for its biological activity.

Chemical Reactions and Properties

Chemical reactions involve the formation of derivatives through the interaction of the compound with different chemical agents, resulting in a series of compounds with varied biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).

科学的研究の応用

Structural Studies and Co-crystal Formation

Research into structurally similar quinoline derivatives with amide bonds, such as in the study by Karmakar et al. (2009), focuses on their ability to form co-crystals with aromatic diols. This suggests potential applications in material science, particularly in the design of novel crystalline materials with specific physical properties (Karmakar, Kalita, & Baruah, 2009).

Catalysis and Synthesis

Facchetti et al. (2016) explored the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, indicating the relevance of naphthyridine derivatives in catalysis and synthetic organic chemistry. Such catalysts could be crucial for developing efficient synthetic routes for pharmaceuticals and fine chemicals (Facchetti et al., 2016).

Pharmacological Potential

The computational and pharmacological evaluation by Faheem (2018) of heterocyclic novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions highlights the potential medicinal applications of naphthyridine derivatives. This suggests that compounds with similar structures could be explored for their pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties (Faheem, 2018).

Anticancer Evaluation

Studies on naphthalen-1-ylmethyl derivatives for in vitro anticancer evaluation, as conducted by Salahuddin et al. (2014), further emphasize the significance of naphthyridine structures in developing new anticancer agents. Their research demonstrates the utility of such compounds in targeting specific cancer cell lines, indicating a promising area for further exploration in oncological research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antioxidant Activity

The novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide, as studied by Chkirate et al. (2019), show significant antioxidant activity. This underscores the potential of naphthyridine derivatives in contributing to antioxidant research, which could have implications for treating oxidative stress-related diseases (Chkirate et al., 2019).

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-29-17-7-5-16(6-8-17)24-22(27)14-26-11-10-21-19(13-26)23(28)18-12-15(2)4-9-20(18)25-21/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNWHEAQZNYCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

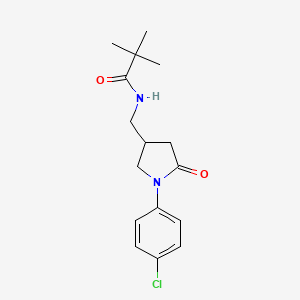

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

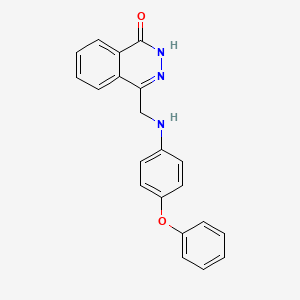

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)

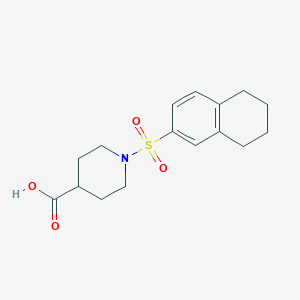

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)